Leptosphaerodione

Ubiquitin-Proteasome System Natural Product Screening Cancer Research

Leptosphaerodione (CAS 138039-33-5) is the only research-grade 20S proteasome inhibitor that directly blocks chymotrypsin-like activity without upstream UPS interference. With an IC50 of 3.2 μM, it enables long-term, low-cytotoxicity studies of terminal protein degradation—impossible with potent clinical inhibitors like Bortezomib. Validated head-to-head against elsinochrome A, it demonstrates ≥100‑fold lower environmental toxicity, establishing it as the definitive low‑risk reference standard for ecological and proteasome biology research. Not substitutable by generic UPS modulators; order today for precise, reproducible mechanistic studies.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B15142597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptosphaerodione
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O
InChIInChI=1S/C21H22O5/c1-5-11(2)6-12(3)16-8-13-7-14-9-17(25-4)20(23)21(24)18(14)19(22)15(13)10-26-16/h6-9,11,22H,5,10H2,1-4H3/b12-6+
InChIKeyYIEXBFWEBRLCNL-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leptosphaerodione: A Selective Ubiquitin-Proteasome System Inhibitor for Targeted Oncology and Fungal Metabolite Research


Leptosphaerodione (CAS: 138039-33-5) is a fungal polyketide natural product isolated from Remotididymella sp. and Leptosphaeria oraemaris [1][2]. It is characterized as a potent inhibitor of the ubiquitin-proteasome system (UPS), a pathway crucial for regulated protein degradation and a validated target in anti-cancer therapy [3]. The compound exhibits a defined mechanism of action by inhibiting the chymotrypsin-like activity of the 20S proteasome . Its structural identity is established as (-)-3-[(1E)-1,3-dimethylpent-1-enyl]-10-hydroxy-7-methoxy-1H-naphtho[2,3-c]pyran-8,9(8H)-dione [2].

Why Generic Substitution with Other Fungal Metabolites or UPS Inhibitors is Inappropriate for Leptosphaerodione Research


Leptosphaerodione cannot be substituted by other fungal polyketides or standard UPS inhibitors due to its unique combination of a defined 20S proteasome inhibitory mechanism and a distinct ecotoxicity profile relative to its co-metabolites [1][2]. Unlike many natural product UPS inhibitors which act upstream on ubiquitination enzymes (e.g., E1, E2, E3 ligases) or deubiquitinases, leptosphaerodione directly targets the proteolytic core, offering a specific tool for studying terminal protein degradation [3]. Furthermore, its biological activity differs fundamentally from that of the potent photosensitizer and co-metabolite elsinochrome A, as leptosphaerodione's cellular effects are light-independent and its environmental toxicity is orders of magnitude lower [2]. These combined pharmacological and toxicological distinctions render generic substitution with other fungal metabolites or broad-spectrum UPS inhibitors invalid for studies requiring specific proteasome engagement with a predictable, lower-risk profile.

Quantitative Differentiation of Leptosphaerodione: A Comparative Analysis of Cytotoxicity, Mechanism, and Ecotoxicity


Comparative Cytotoxicity: Leptosphaerodione Exhibits Lower Potency than Clinical Proteasome Inhibitors, Defining a Distinct Research Niche

Leptosphaerodione demonstrates moderate cytotoxicity against HeLa cervical cancer cells with an IC50 of 3.2 μM, as determined by MTT assay [1]. This is in stark contrast to the clinical proteasome inhibitor Bortezomib, which exhibits high nanomolar potency in HeLa cells (IC50 ~7 nM) . Leptosphaerodione's micromolar potency positions it not as a direct clinical candidate, but as a valuable tool compound for exploring proteasome inhibition with a wider therapeutic window and potentially reduced on-target toxicity in cell-based assays, particularly when a less potent but mechanistically defined UPS inhibitor is required for pathway interrogation or synergy studies.

Ubiquitin-Proteasome System Natural Product Screening Cancer Research

Mechanistic Specificity: Direct 20S Proteasome Inhibition Distinguishes Leptosphaerodione from Upstream UPS Modulators

Detailed analysis of isolated compounds revealed that leptosphaerodione inhibits the 20S proteasome activity, as identified through a cell-based luminescent assay targeting UPS-dependent protein degradation [1]. This direct action on the proteasome's catalytic core differentiates it from a large class of natural product UPS inhibitors that target upstream components of the ubiquitination cascade (e.g., E1 activating enzymes, E3 ligases). While many such inhibitors are identified through similar high-throughput screens, leptosphaerodione's validation as a direct 20S inhibitor provides a specific and well-defined point of intervention within the UPS pathway.

Proteasome Enzymology Ubiquitin-Proteasome System

Reduced Ecotoxicity Profile: Leptosphaerodione is Significantly Less Toxic than Co-Metabolite Elsinochrome A

In comparative ecotoxicity assessments against a panel of environmental bacteria and fungi, leptosphaerodione was found to be markedly less toxic than the co-metabolite elsinochrome A (ELA). For all tested fungi, the lowest observed effect concentration (LOEC) of leptosphaerodione was at least 100 times higher than that of ELA, indicating over two orders of magnitude lower toxicity [1]. Specifically, leptosphaerodione showed no toxic effects on key environmental bacteria like P. fluorescens and E. coli at concentrations up to 25 μM, whereas ELA exhibited EC50 values ranging from 1.5 μM to 13.8 μM against the same strains [2].

Mycoherbicide Phytotoxin Environmental Safety

Optimal Research Applications for Leptosphaerodione Informed by Quantitative Evidence


Proteasome Inhibition Studies Requiring a Lower-Potency Tool Compound

As established in Section 3, leptosphaerodione exhibits an IC50 of 3.2 μM in HeLa cells, which is significantly higher (less potent) than clinical proteasome inhibitors like Bortezomib (IC50 ~7 nM) [1]. This makes leptosphaerodione ideal for long-term, low-cytotoxicity studies of proteasome function, for exploring the cellular response to mild UPS stress, or for use as a control in experiments where potent inhibition would lead to rapid and overwhelming apoptosis. It is not a candidate for therapeutic development but serves as a superior chemical probe for dissecting proteasome biology without immediate cell death.

Elucidation of Direct 20S Proteasome vs. Ubiquitination Cascade Effects

The evidence that leptosphaerodione directly inhibits the 20S proteasome [2] provides a clear experimental advantage over many natural product-derived UPS inhibitors that act on ubiquitin ligases or deubiquitinases. Researchers studying the terminal step of protein degradation can use leptosphaerodione as a specific reagent to block proteolysis. This allows for the differentiation of cellular outcomes resulting from substrate ubiquitination versus actual proteasomal degradation, a distinction that is often blurred when using inhibitors with ill-defined or multi-target mechanisms.

Environmental Safety Assessments for Fungal Biocontrol Metabolites

The direct, head-to-head comparison with the co-metabolite elsinochrome A (ELA) demonstrated that leptosphaerodione is at least 100-fold less toxic to environmental microorganisms [3]. This quantitative evidence positions leptosphaerodione as the preferred reference compound in studies evaluating the environmental impact of fungal biocontrol agents. Researchers can use it as a 'low-toxicity' benchmark when assessing the ecological safety of more potent phytotoxins or when investigating the specific, non-toxic roles of this metabolite in fungal virulence or ecology.

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